REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CN(C=O)C.CCOC(C)=O>[C:14]1([S:20]([N:1]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=3[CH:3]=[CH:2]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|
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Name
|
|
Quantity
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24.8 g
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Type
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reactant
|
Smiles
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N1C=CC=2C(=CC=CC12)C=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
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23.9 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Type
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CUSTOM
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Details
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After stirring for a few minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in ice-bath
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Type
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CUSTOM
|
Details
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the cold bath was removed
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Type
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STIRRING
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Details
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the r×n mixture was stirred at room temperature for 40 min. under Ar
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Duration
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40 min
|
Type
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CUSTOM
|
Details
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The insoluble NaH clumps were brought in solution by means of sonication for a few minutes
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Type
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TEMPERATURE
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Details
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The mixture was cooled in ice-bath
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred at room temperature for 1 hour
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Duration
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1 h
|
Type
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EXTRACTION
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Details
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The aqueous phase was extracted with EtOAc (5×100 ml)
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Type
|
WASH
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Details
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the organic phase was washed with brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica flash column
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Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C(=CC=CC12)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |